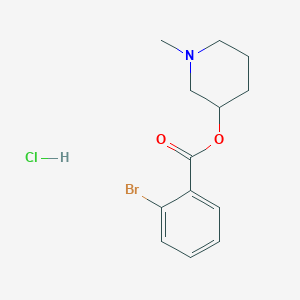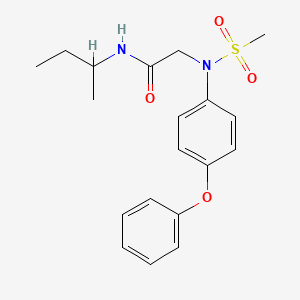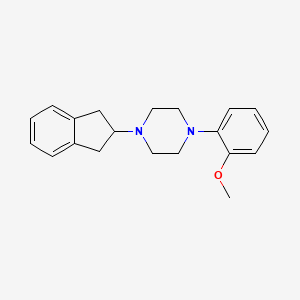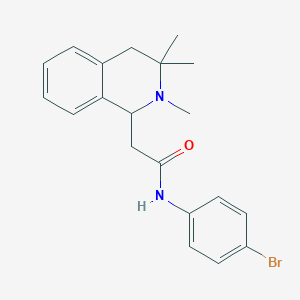
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride, also known as MPBH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPBH is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
The mechanism of action of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride increases the levels of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This effect is particularly important in the central nervous system, where acetylcholine is involved in cognitive processes such as memory and learning.
Biochemical and Physiological Effects:
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to have a number of biochemical and physiological effects. For example, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has also been shown to have cardioprotective effects, reducing the risk of ischemia-reperfusion injury in the heart. Additionally, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One advantage of using 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological processes in a controlled manner. However, one limitation of using 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for research on 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the role of acetylcholine in the regulation of immune function. Finally, the potential cardioprotective effects of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride warrant further investigation, particularly in the context of ischemic heart disease.
合成法
The synthesis of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride involves the reaction of 2-bromobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been widely used in scientific research as a tool to study the role of acetylcholine in various physiological and pathological processes. For example, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been used to investigate the effects of acetylcholine on cardiovascular function, memory and learning, and neuromuscular transmission. 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has also been used to study the mechanisms of action of drugs that target acetylcholinesterase, such as those used in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(1-methylpiperidin-3-yl) 2-bromobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-15-8-4-5-10(9-15)17-13(16)11-6-2-3-7-12(11)14;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKLGCARESDLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4929779.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4929806.png)
![5-(3,4-dichlorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4929814.png)
![N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4929820.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4929842.png)

